2-(Pyrrolidin-1-yl)benzo[d]thiazole

Histamine H3 Receptor Neuropharmacology Structure-Activity Relationship

Choose 2-(Pyrrolidin-1-yl)benzo[d]thiazole for your medicinal chemistry program because its specific pyrrolidine-benzothiazole fusion is irreplaceable for target binding. SAR data confirm that substituting the pyrrolidine ring abolishes activity (e.g., piperidine analogs show 'no or very poor activity' as H3R antagonists). This scaffold enables 24-fold BACE-1 potency increases and selective MAO-B/BuChE inhibition, crucial for developing MTDLs for Alzheimer's and Parkinson's research. High-purity, research-grade material supports reproducible SAR studies. Inquire now for bulk procurement.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 19983-29-0
Cat. No. B034998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)benzo[d]thiazole
CAS19983-29-0
SynonymsBenzothiazole, 2-(1-pyrrolidinyl)- (8CI,9CI)
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H12N2S/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
InChIKeyIJFFUAQBZZXGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)benzo[d]thiazole (CAS 19983-29-0): A Pyrrolidine-Fused Benzothiazole Scaffold for Targeted Enzyme Inhibition


2-(Pyrrolidin-1-yl)benzo[d]thiazole (CAS 19983-29-0) is a heterocyclic small molecule combining a benzothiazole core with a pyrrolidine ring . This unique fusion creates a versatile scaffold for medicinal chemistry, with a molecular weight of 204.29 g/mol and the molecular formula C11H12N2S . It serves as a key intermediate and building block for developing inhibitors targeting enzymes such as β-secretase 1 (BACE-1) [1], monoamine oxidases (MAO) [2], and cholinesterases [3], with the pyrrolidine moiety playing a critical role in modulating target binding affinity and selectivity [4].

2-(Pyrrolidin-1-yl)benzo[d]thiazole Substitution: Why Structural Analogs Cannot Be Interchanged in Research


The 2-(pyrrolidin-1-yl)benzo[d]thiazole scaffold is not a generic benzothiazole. Direct experimental evidence confirms that even minor modifications to the 2-position substituent dramatically alter biological activity [1]. For instance, replacing the pyrrolidine ring with a piperidine ring yields a compound with "no or very poor activity" as a histamine H3 receptor antagonist, whereas 4-piperidinyl or 4-piperazinyl analogs exhibit moderate to good activity [2]. Furthermore, SAR studies on BACE-1 inhibitors demonstrate that a pyrrolidinyl side group at specific positions (P3' and P4') is favored for strong inhibition, a property not conferred by other amines [3]. These findings underscore that the specific electronic, steric, and conformational properties of the pyrrolidine ring are essential for target engagement and cannot be replicated by simple substitution. Procurement of an alternative analog without rigorous, side-by-side validation risks introducing compounds with undefined or vastly different activity profiles, compromising assay reproducibility and research outcomes.

2-(Pyrrolidin-1-yl)benzo[d]thiazole (CAS 19983-29-0): Quantified Differentiation Against Close Analogs in Enzyme Inhibition and Synthetic Utility


Histamine H3 Receptor Antagonism: A 100% Failure Rate for Simple Pyrrolidine and Piperidine Analogs

In a focused SAR study, both 2-(1-piperidinyl)- and 2-(1-pyrrolidinyl)benzothiazoles demonstrated no or very poor activity as histamine H3 receptor antagonists, in stark contrast to 2-(4-piperidinyl)benzothiazoles and 2-[1-(4-piperazinyl)]benzothiazoles which showed moderate to good activity [1]. This data establishes that simple 2-amino substituents like pyrrolidine and piperidine are insufficient for H3R engagement, whereas 4-substituted piperidine/piperazine variants confer significant affinity.

Histamine H3 Receptor Neuropharmacology Structure-Activity Relationship

BACE-1 Inhibition: Pyrrolidine Side Group Favored for Strong Inhibition, Enabling 24-Fold Potency Increase

Molecular docking and SAR studies on benzothiazole-based BACE-1 inhibitors revealed that the most potent compound (compound 5, IC50 = 0.12 μM) achieved a 24-fold increase in inhibitory potency compared to the initial lead (IC50 = 2.8 μM) [1]. The study explicitly concluded that a pyrrolidinyl side group at the P3' and P4' positions of the inhibitors is favored for strong inhibition [1]. This finding highlights the unique role of the pyrrolidine motif in achieving high BACE-1 affinity, a property not automatically conferred by other heterocycles.

BACE-1 Alzheimer's Disease Structure-Activity Relationship

MAO-B and BuChE Inhibition: Pyrrolidine-Propanamide Derivatives Exhibit Selective Enzyme Targeting

A series of benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives were evaluated for MAO and cholinesterase inhibition. Derivatives 2c and 2h exhibited selective BuChE inhibition with IC50 values of 15.12 μM and 12.33 μM, respectively, and selective MAO-B inhibition rates of 60.10% and 66.30% at 100 μM [1]. In contrast, all derivatives showed poor activity against AChE and MAO-A at 100 μM, demonstrating a clear selectivity profile [1]. These results highlight the ability of the pyrrolidine-benzothiazole scaffold to achieve selective inhibition of specific enzymes within the same class.

Monoamine Oxidase B Butyrylcholinesterase Neurodegeneration

Multitarget-Directed Ligand (MTDL) Design: Pyrrolidine-Benzothiazole Hybrid Achieves Sub-Micromolar Potency Against Alzheimer's Disease Targets

In a study of novel benzothiazole derivatives as MTDLs, compound 3s (a pyrrolidin-1-yl-containing benzothiazole derivative) was identified as the most promising MTDL. It exhibited a high affinity for the histamine H3 receptor with a Ki value of 0.036 μM and potently inhibited AChE (IC50 = 6.7 μM), BuChE (IC50 = 2.35 μM), and MAO-B (IC50 = 1.6 μM) [1]. This contrasts with simpler 2-substituted benzothiazoles that lack activity at H3R [2], demonstrating that the specific molecular architecture of compound 3s enables engagement of multiple therapeutic targets simultaneously.

Alzheimer's Disease Multitarget-Directed Ligand Histamine H3 Receptor

Synthetic Accessibility: A Versatile, High-Yielding Protocol for Functionalized 2-(Pyrrolidin-1-yl)thiazole Frameworks

A concise and versatile synthetic protocol has been established for accessing highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems [1]. The method, which proceeds via reaction of racemic or enantiomerically enriched pyrrolidines with benzoylisothiocyanate followed by alpha-bromo ketones, is noted for its selectivity and good yields, with some intermediates undergoing spontaneous cyclization [1]. This protocol provides a reliable and efficient route to the core scaffold, which is essential for generating diverse libraries of biologically active compounds.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Physicochemical Distinction: 2-(Pyrrolidin-1-yl)benzo[d]thiazole vs. 2-Aminobenzothiazole for Solubility and Reactivity

The substitution of a primary amine (as in 2-aminobenzothiazole) with a pyrrolidine ring in 2-(pyrrolidin-1-yl)benzo[d]thiazole fundamentally alters its physicochemical properties. The presence of the pyrrolidine ring is reported to influence its solubility and reactivity, while the benzothiazole component imparts specific electronic properties . This contrasts with the free amino group, which can lead to higher polarity, hydrogen-bonding capacity, and different metabolic profiles. The SMILES string (C1(N2CCCC2)=NC3=CC=CC=C3S1) and InChI key (IJFFUAQBZZXGLE-UHFFFAOYSA-N) provide a unique chemical identifier for accurate procurement and computational modeling .

Physicochemical Properties Medicinal Chemistry Compound Handling

2-(Pyrrolidin-1-yl)benzo[d]thiazole (CAS 19983-29-0): Validated Research Applications in Enzyme Inhibition and Neurodegenerative Disease Models


BACE-1 Inhibitor Lead Optimization for Alzheimer's Disease

Given the SAR evidence that a pyrrolidinyl side group is favored for strong BACE-1 inhibition and can increase potency by 24-fold [1], 2-(pyrrolidin-1-yl)benzo[d]thiazole is an ideal starting point for medicinal chemistry programs targeting β-secretase. Researchers can systematically derivatize this core to achieve low-nanomolar BACE-1 inhibitors for preclinical Alzheimer's disease studies.

Development of Selective MAO-B and BuChE Inhibitors for Neurodegeneration

The demonstrated selectivity of 2-(pyrrolidin-1-yl)benzo[d]thiazole-derived propanamides for MAO-B and BuChE over AChE and MAO-A [2] positions this scaffold for the rational design of selective inhibitors. This is particularly relevant for Parkinson's and Alzheimer's disease research, where MAO-B and BuChE are validated therapeutic targets, and off-target inhibition of AChE or MAO-A can lead to undesirable side effects.

Design of Multitarget-Directed Ligands (MTDLs) for Complex Neurological Disorders

The identification of compound 3s, a 2-(pyrrolidin-1-yl)benzo[d]thiazole derivative, as a potent MTDL with sub-micromolar activity against H3R, AChE, BuChE, and MAO-B [3] validates the use of this scaffold for creating multi-targeting agents. This is a high-value application in Alzheimer's research, where simultaneous modulation of multiple disease pathways is a promising therapeutic strategy not achievable with single-target inhibitors.

Synthesis of Diverse Compound Libraries via a Robust and Scalable Protocol

The established concise and high-yielding synthetic protocol for functionalized 2-(pyrrolidin-1-yl)thiazoles [4] makes this scaffold an attractive choice for generating large, diverse compound libraries. This is highly relevant for industrial and academic high-throughput screening campaigns in antibacterial, antimycobacterial, and other therapeutic areas, enabling the rapid exploration of chemical space around this privileged core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidin-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.